1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine
Overview
Description
1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine is a useful research compound. Its molecular formula is C10H20FN and its molecular weight is 173.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Resolution and Epimerization
Optical resolution and epimerization processes have been explored using compounds similar to 1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine. For instance, the study by Kawachi et al. (1999) describes the optical resolution of a fluorosilane compound with an optically active amino group, which could be relevant to understanding the properties and applications of this compound in stereochemical manipulations and synthesis of optically active silicon compounds (Kawachi et al., 1999).
Novel Polyimides
Zhang et al. (2010) conducted research on novel polyimides derived from a specific bis(ether amine) monomer, demonstrating applications in producing materials with desirable properties such as organosolubility, optical transparency, and thermal stability. This research area may overlap with the applications of this compound in the development of new polymeric materials with specific functional properties (Zhang et al., 2010).
Fluorinated Dyes and Probes
Hecht et al. (2013) explored the development of fluorinated boron-dipyrromethene (BODIPY) dyes, which are bright and versatile probes for surface analysis. The introduction of fluorine atoms significantly enhances the photostability of these dyes. This study suggests potential applications of this compound in the synthesis of fluorinated compounds for use in analytical chemistry and materials science (Hecht et al., 2013).
Enantiopure Reagents
Rodríguez-Escrich et al. (2005) described the use of a fluorinated compound as a versatile reagent for analyzing scalemic mixtures of amines, highlighting its application in chiral resolution processes. This illustrates the potential use of this compound in the field of chiral chemistry and enantiopure synthesis (Rodríguez-Escrich et al., 2005).
Fluorination and Functionalization of Compounds
Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, which is a key aspect of medicinal and agricultural chemistry. This indicates the relevance of this compound in the functionalization of organic molecules for diverse applications in chemistry (Schmitt et al., 2017).
Properties
IUPAC Name |
1-fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN/c1-7(2)10(11)12(8(3)4)9(5)6/h8-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFICEDFPYZANJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=C(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369763 | |
Record name | 1-Fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65785-54-8 | |
Record name | 1-Fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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